DHPN

Organotropism Comparative Carcinogenesis Metabolic Activation

Researchers requiring reliable multi-organ carcinogenesis models face inconsistent tumor induction with generic nitrosamines. DHPN (CAS 53609-64-6) provides validated, organ-specific carcinogenicity for reproducible study outcomes. • Single 3 g/kg IP dose induces 86% lung adenocarcinoma incidence in Wistar rats within 52 weeks. • Validated initiator in the standard DMBDD multi-organ bioassay at 0.1% in drinking water. • Enables comparative nitrosamine metabolism studies versus DPN with distinct organotropism (respiratory tract & pancreas vs. liver & esophagus). Supplied with ≥98% purity and rigorous analytical documentation. For R&D use only.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 53609-64-6
Cat. No. B026151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPN
CAS53609-64-6
Synonyms1,1'-(nitrosoimino)bis(2-propanol)
2,2'-BHP
2,2'-dihydroxy-di-n-propylnitrosamine
2,2'-dihydroxydipropylnitrosamine
2-propanol, 1,1'-(nitrosoimino)bis-
DHPN
di(2-hydroxypropyl)nitrosamine
diisopropanolnitrosamine
N-bis(2-hydroxypropyl)nitrosamine
N-nitroso-bis(2-hydroxypropyl)amine
N-nitrosobis(2-hydroxypropyl)amine
N-nitrosodiisopropanolamine
nitroso-di-isopropanolamine
nitrosobis(2-hydroxypropyl)amine
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(CN(CC(C)O)N=O)O
InChIInChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3
InChIKeyMNIGYIKCFSPQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPN: A Multi-Organ Genotoxic Carcinogen


DHPN (N-Bis(2-hydroxypropyl)nitrosamine; CAS 53609-64-6) is a synthetic nitrosamine that acts as a potent, multi-organ genotoxic carcinogen [1]. It is a diol with secondary alcohol groups [1] and is a metabolite of di-n-propylnitrosamine (DPN) . DHPN is employed as a research tool to study chemical carcinogenesis and for the induction of tumors in experimental animal models [1]. Its primary role is as a tumor initiator in multi-organ initiation-promotion bioassays [2].

Why Analogs Cannot Replace DHPN


The carcinogenic potency, organotropism, and metabolic activation of N-nitrosamines are exquisitely sensitive to subtle structural modifications. While DHPN is a multi-organ carcinogen with a primary tropism for the lung [1], closely related analogs exhibit distinctly different target organ profiles and quantitative potencies. For example, DHPN's parent compound, di-n-propylnitrosamine (DPN), primarily induces liver and esophageal tumors [2], and its partially oxidized metabolite 2-HPPN has a different carcinogenic spectrum [3]. Even within a class, a simple change in alkyl chain length or hydroxylation status can ablate activity in one organ while creating potent activity in another, making generic substitution in experimental protocols a direct path to failed or uninterpretable results [4]. The specific quantitative evidence for DHPN's unique profile is detailed below.

DHPN vs. Analogs: Quantitative Evidence


Organotropism: DHPN vs. DPN and 2-HPPN

DHPN displays a distinct organotropic profile compared to its parent compound, di-n-propylnitrosamine (DPN), and its partially β-oxidized metabolite, 2-hydroxypropyl-n-propylnitrosamine (2-HPPN). In Syrian hamsters, DPN induces tumors primarily in the liver and esophagus, while DHPN's carcinogenic effects are centered on the respiratory tract and pancreas [1][2]. This demonstrates that the hydroxylation state of the propyl chains dictates which tissues are susceptible, making DHPN a specific tool for inducing respiratory and pancreatic lesions, unlike DPN which is not suited for these models.

Organotropism Comparative Carcinogenesis Metabolic Activation

Lung Adenocarcinoma Dose-Response

DHPN demonstrates a clear, quantifiable dose-response relationship for the induction of lung adenocarcinomas following a single intraperitoneal injection in male Wistar rats. This is a key differentiator from other nitrosamines like N-nitrosoheptamethyleneimine (NHMI), which shows stronger activity in the esophagus than the lung [1][2]. The quantitative response for DHPN is: 7% adenocarcinoma incidence at 1 g/kg, 25% at 2 g/kg, 86% at 3 g/kg, and 74% at 4 g/kg body weight [3].

Lung Cancer Model Dose-Response Adenocarcinoma

Multi-Organ Initiation Threshold

In Wistar rats, a 2-week exposure to 0.1% DHPN in drinking water induces only a few preneoplastic lesions and no tumors after 30 weeks, establishing a sub-carcinogenic initiation threshold [1]. This is in contrast to the multi-component initiation regimen (DMBDD), which uses a combination of five genotoxic chemicals, including a lower DHPN concentration, to initiate carcinogenesis in multiple organs [1]. The ability to define a clear no-tumor-effect level is a specific advantage for designing two-stage carcinogenesis experiments.

Initiation-Promotion Bioassay Threshold Dose Multi-Organ Model

Nasal Carcinogenesis Initiation

DHPN is a potent initiator in a 26-week rat two-stage nasal carcinogenesis model. When used with the promoter 2,6-dimethylaniline (DMA), the DHPN+DMA group showed a significant increase in nasal epithelial hyperplasias and tumors compared to DHPN alone [1]. This study directly compared DHPN's utility with two other nitrosamines, N-nitrosobis(2-oxypropyl)amine (BOP) and N-nitrosopiperidine (NPIP), all of which were effective, demonstrating DHPN's suitability for this specific application [1].

Nasal Carcinogenesis Two-Stage Model N-nitrosamine

Validated DHPN Applications


Lung Adenocarcinoma Induction

DHPN is the preferred agent for studies requiring a high incidence of lung adenocarcinomas in rats. A single intraperitoneal injection of 3 g/kg body weight can reliably induce an 86% incidence of adenocarcinoma within 52 weeks, as demonstrated in male Wistar rats [1]. This robust and quantifiable response makes it ideal for evaluating chemopreventive agents or studying the molecular mechanisms of lung cancer progression.

Multi-Organ Initiation-Promotion Bioassay

DHPN's well-characterized dose-response and threshold effects are exploited in the validated DMBDD multi-organ initiation-promotion bioassay [2]. In this protocol, a sub-carcinogenic dose of DHPN (0.1% in drinking water) is used as one of five initiators to sensitize multiple organs (lung, thyroid, kidney, liver) to subsequent promotion. This model is a standard for medium-term screening of potential chemical carcinogens and modifiers.

Two-Stage Nasal Carcinogenesis Model

DHPN, administered via subcutaneous injection at 1500 mg/kg, serves as a potent initiator in a 26-week rat nasal carcinogenesis model [3]. This model is specifically used to study the effects of promoters, such as 2,6-dimethylaniline, on the development of nasal epithelial tumors. This is a specialized application distinct from its pulmonary tropism and is not easily replicated with other nitrosamines.

Comparative Metabolism and Organotropism

As a β-oxidized metabolite of di-n-propylnitrosamine (DPN), DHPN is a critical tool for comparative studies of nitrosamine metabolism and organotropism [4]. Its distinct target organ profile in Syrian hamsters (respiratory tract and pancreas) versus DPN (liver and esophagus) allows researchers to investigate the molecular basis of tissue-specific carcinogen activation and DNA damage, providing insights into chemical carcinogenesis mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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